((plusmn))-Zanubrutinib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

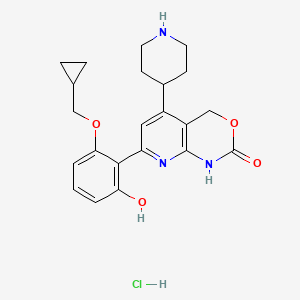

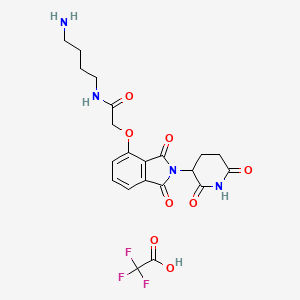

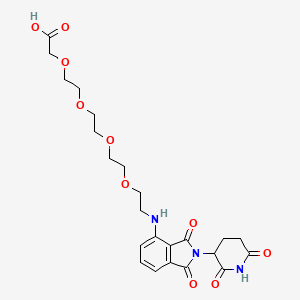

Zanubrutinib, also known as BGB-3111, is an antineoplastic agent (cancer medicine) that interferes with the growth of cancer cells, which are eventually destroyed by the body . It is used to treat mantle cell lymphoma (MCL) in patients who have received at least one previous treatment for their cancer . It is also used to treat Waldenström macroglobulinemia (WM) . Zanubrutinib is classified as a Bruton’s tyrosine kinase (BTK) inhibitor .

Synthesis Analysis

Zanubrutinib was originally developed by applying a structure-activity strategy to enhance the specificity as well as enzymatic and pharmacokinetic properties . Preclinical studies confirmed greater specificity and better bioavailability of zanubrutinib compared with that of ibrutinib .Molecular Structure Analysis

Zanubrutinib has a molecular formula of C27H29N5O3 . It was developed by applying a structure-activity strategy to enhance the specificity as well as enzymatic and pharmacokinetic properties .Applications De Recherche Scientifique

1. Efficacy in B-Cell Malignancies

Zanubrutinib is a potent and highly selective inhibitor of Bruton tyrosine kinase (BTK), demonstrating encouraging activity in chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) with a low incidence of major toxicities (Tam et al., 2019). It is also developed for the treatment of B-cell malignancies and received accelerated approval in the USA for the treatment of adult patients with mantle cell lymphoma (MCL) who have received at least one prior therapy (Syed, 2020).

2. Pharmacokinetics and Drug Interactions

A study characterized the pharmacokinetics (PK) of zanubrutinib, indicating that it is a potent, second-generation BTK inhibitor with a pharmacokinetic profile that supports its use in treating relapsed/refractory mantle cell lymphoma (Ou et al., 2020). Another investigation explored the impact of the CYP3A inducer rifampin and the CYP3A inhibitor itraconazole on zanubrutinib pharmacokinetics, showing that zanubrutinib is primarily metabolized by CYP3A in humans (Mu et al., 2019).

3. Clinical Applications in Lymphoma

Zanubrutinib is a second-generation BTK inhibitor that has shown deep and sustained remissions in some relapsed and refractory lymphomas, laying a foundation for precision therapy (Tang et al., 2022). It has also been part of simultaneous development in the USA and China for the treatment of mantle cell lymphoma, marking an important milestone in international drug development (Li et al., 2020).

4. Efficacy and Safety in Specific Conditions

Zanubrutinib has been evaluated in patients with relapsed/refractory mantle cell lymphoma, demonstrating a well-tolerated profile and significant activity in this group (Tam et al., 2021). A study on diffuse large B-cell lymphoma (DLBCL) treated with zanubrutinib-containing regimens revealed its effectiveness in CNS-involved cases and excellent blood-brain barrier penetration (Zhang et al., 2021).

Safety And Hazards

Orientations Futures

Zanubrutinib has demonstrated the confirmed effectiveness and safety in clinical trials such as SEQUOIA and ALPINE in chronic lymphocytic leukemia and small lymphocytic lymphoma (CLL/SLL), and earlier studies showed its efficacy and safety profile of zanubrutinib monotherapy in the real world . The clinical program of zanubrutinib has since expanded significantly, with ongoing studies in a wide range of hemato-oncological diseases and in combination with many other therapies .

Propriétés

IUPAC Name |

2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAOAWBMHREKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((plusmn))-Zanubrutinib | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560571.png)